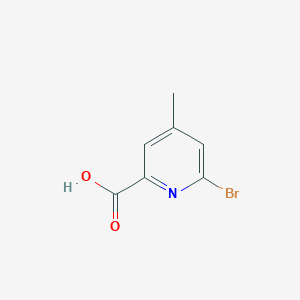

6-溴-4-甲基吡啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4-methylpicolinic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 6-Bromo-4-methylpicolinic acid is 1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) . This indicates that the molecule consists of a pyridine ring with a bromine atom and a methyl group attached to it .Physical And Chemical Properties Analysis

6-Bromo-4-methylpicolinic acid is a solid or liquid at room temperature .科学研究应用

合成和化学反应

- 吡咯并[2,3-d]嘧啶合成: 6-溴-4-甲基吡啶甲酸已被用于合成吡咯并[2,3-d]嘧啶,通过铜/6-甲基吡啶甲酸催化的偶联反应,引入各种功能基团并以中等至优良的速率产生化合物(Jiang, Sun, Jiang & Ma, 2015)。

- 铜(II)超分子结构: 该酸已被用于形成与铜(II)配合物的超分子结构,展示出显著的光谱、热性和磁性特性,揭示了复杂的结构特征和相互作用(Kukovec, Popović, Kozlevčar & Jagličić, 2008)。

- 铑和铜配合物合成: 通过研究与6-甲基吡啶甲酸和铑(III)或铜(II)的配位化合物的合成,揭示了显著的电学性能和结构多样性,从而深入了解超分子相互作用(García, Perles, Zamora & Amo‐Ochoa, 2016)。

催化和反应

- 喹唑啉酮的催化合成: 该化合物在喹唑啉酮的催化合成中起着重要作用,通过微波辐射简化了这一过程,突出了其在提高化学产率和反应速率中的作用(Mohammadi & Hossini, 2011)。

光化学

- 光敏保护基: 相关衍生物6-溴-7-羟基喹啉已被研究其光敏保护基性质,特别是对羧酸,展示了其在单光子和多光子诱导光解中的实用性,这在体内应用中可能是适用的(Fedoryak & Dore, 2002)。

生物医学研究

- 抗菌活性: 6-溴-4-甲基吡啶甲酸衍生物已被合成并用于抗菌活性测试,展示了其在制药应用和生物活性化合物合成中的潜力(Patel, Mistry & Desai, 2006)。

安全和危害

作用机制

Target of Action

This compound is a derivative of picolinic acid , which has been shown to interact with zinc finger proteins (ZFPs), altering their structures and disrupting zinc binding . .

Mode of Action

As a derivative of picolinic acid, it may potentially interact with its targets in a similar manner, binding to ZFPs and disrupting their function

Biochemical Pathways

The specific biochemical pathways affected by 6-Bromo-4-methylpicolinic acid are currently unknown. Picolinic acid, a related compound, has been implicated in various biochemical processes due to its interaction with ZFPs . .

Result of Action

Given its potential interaction with ZFPs , it may influence a variety of cellular processes regulated by these proteins.

属性

IUPAC Name |

6-bromo-4-methylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONKQCUWHWALON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2465672.png)

![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B2465673.png)

![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)

![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)

![1,2,3,4,5,5a,6,7,8,8a-Decahydrocyclopenta[d]azepine;hydrochloride](/img/structure/B2465683.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2465687.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)